Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyclopropylsulfanylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)12(14)9-3-5-10(6-4-9)17-11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHDLDNMLDZRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676816 | |
| Record name | Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745052-94-2 | |
| Record name | Ethyl 4-(cyclopropylthio)-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745052-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate. Lacking extensive direct studies on this specific molecule, this document serves as an investigational roadmap, grounded in the established pharmacological relevance of its constituent chemical moieties: the aryl α-keto ester, the cyclopropyl group, and the thioether linkage. Herein, we delineate the scientific rationale for exploring its therapeutic potential and provide detailed, field-proven protocols for its systematic evaluation.
Introduction to this compound: A Molecule of Interest
This compound is an organic compound with the molecular formula C₁₃H₁₄O₃S.[1][2] Its structure is characterized by a central phenyl ring substituted with a cyclopropylthio group and an ethyl 2-oxoacetate moiety. This unique combination of functional groups suggests a high potential for biological activity, making it a compelling candidate for drug discovery and development programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 745052-94-2 | [1] |
| Molecular Formula | C₁₃H₁₄O₃S | [1][2] |
| Molecular Weight | 250.32 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)SC2CC2 | [2] |
The α-keto ester functional group is a key structural motif found in numerous biologically active molecules and serves as a versatile precursor for the synthesis of α-hydroxy acids and α-amino acids.[3][4] The cyclopropyl ring has gained significant attention in medicinal chemistry for its ability to enhance potency, improve metabolic stability, and modulate the pharmacokinetic properties of drug candidates. Furthermore, the thioether linkage can influence the molecule's overall lipophilicity and electronic properties, potentially impacting its interaction with biological targets.
Investigational Roadmap: A Strategic Approach to Unveiling Biological Activity
Given the nascent stage of research on this specific compound, a structured and logical investigational plan is paramount. This roadmap outlines a series of in vitro and in vivo assays to systematically explore its potential anti-inflammatory, antimicrobial, and anticancer activities.
Assessment of Anti-inflammatory Potential
Scientific Rationale: The presence of the aryl α-keto ester and the cyclopropylthio moiety suggests potential modulation of inflammatory pathways. Compounds with similar structural features have been reported to interfere with key inflammatory mediators. Therefore, a comprehensive evaluation of the anti-inflammatory properties of this compound is warranted.
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Causality: To determine if the compound can inhibit the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.
-
Protocol: A fluorometric or colorimetric COX-2 inhibitor screening assay kit can be utilized.[3][5][6][7]
-
Reconstitute the human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.[3][6]
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Incubate for a specified time at 37°C to allow for potential inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding arachidonic acid (substrate).[5]
-
After a defined incubation period, stop the reaction.
-
Measure the fluorescence or absorbance to quantify the amount of prostaglandin G2 produced.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
-
B. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Causality: To assess the compound's ability to suppress the production of nitric oxide, a pro-inflammatory mediator, in activated macrophages.
-
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response, leaving an untreated control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[10][11]
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
C. Cytokine Release Assay
-
Causality: To measure the effect of the compound on the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells.
-
Protocol (ELISA): [12][13][14]
-
Use the supernatants from the LPS-stimulated RAW 264.7 cells (from the NO assay) or co-culture the compound with peripheral blood mononuclear cells (PBMCs) and a stimulant (e.g., LPS).
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and a series of cytokine standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate, wash, and then add an enzyme-linked avidin or streptavidin.
-
Add a chromogenic substrate and measure the absorbance.
-
Determine the cytokine concentrations from the standard curve.
-
Caption: Workflow for assessing anti-inflammatory potential.
A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Causality: To evaluate the compound's efficacy in a living organism experiencing a systemic inflammatory response.[1][15]
-
-
Acclimate mice for at least one week before the experiment.
-
Divide the mice into groups: vehicle control, LPS only, LPS + test compound (at various doses), and LPS + positive control (e.g., dexamethasone).
-
Administer the test compound or vehicle orally or via intraperitoneal (IP) injection.
-
After a specified pre-treatment time, induce systemic inflammation by IP injection of LPS.
-
At various time points post-LPS injection, collect blood samples via cardiac puncture or tail vein.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA kits.
-
At the end of the experiment, euthanize the animals and harvest organs (e.g., lungs, liver) for histological analysis to assess inflammation and tissue damage.
-
Evaluation of Antimicrobial Activity
Scientific Rationale: The presence of a sulfur atom and the overall lipophilic character of the molecule suggest potential interactions with microbial cell membranes or enzymes, making it a candidate for antimicrobial screening.
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Causality: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17]
-
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).
-
B. Agar Well Diffusion Assay
-
Causality: A qualitative screening method to assess the compound's ability to inhibit microbial growth by creating a zone of inhibition.[19][20][21][22]
-
-
Prepare Mueller-Hinton agar plates.
-
Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Add a fixed volume of the test compound solution at a known concentration into each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Caption: Workflow for antimicrobial activity screening.
Investigation of Anticancer Potential
Scientific Rationale: Phenylacetamide and related derivatives have shown promise as anticancer agents.[23] The unique structural features of this compound, including the cyclopropyl group which can enhance binding to target proteins, merit its evaluation for cytotoxic and anti-proliferative effects against cancer cell lines.
A. MTT Cell Viability Assay
-
Causality: To assess the cytotoxic effect of the compound on various cancer cell lines by measuring mitochondrial metabolic activity.[24][25]
-
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
B. Cell Migration and Invasion Assays (Transwell Assay)
-
Causality: To determine if the compound can inhibit the metastatic potential of cancer cells by assessing their ability to migrate and invade through a basement membrane matrix.[27][28][29][30]
-
-
For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel or another basement membrane extract. For the migration assay, no coating is needed.[27][30]
-
Seed cancer cells, pre-treated with the test compound at non-toxic concentrations, in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Calculate the percentage of inhibition of migration or invasion.
-
A. Subcutaneous Xenograft Tumor Model
-
Causality: To evaluate the in vivo efficacy of the compound in inhibiting tumor growth in an animal model.[2][31][32][33][34]
-
-
Select an appropriate cancer cell line that showed sensitivity to the compound in vitro.
-
Inject a suspension of the cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, test compound (at different doses), and a positive control (standard chemotherapeutic agent).
-
Administer the treatments according to a pre-defined schedule (e.g., daily, three times a week).
-
Measure the tumor volume with calipers and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of new therapeutic agents. Its unique chemical architecture, combining an α-keto ester, a cyclopropyl ring, and a thioether linkage, provides a strong rationale for the comprehensive investigational roadmap outlined in this guide. The systematic execution of these in vitro and in vivo assays will be crucial in elucidating its biological activity profile and determining its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Positive results from these initial studies would pave the way for more in-depth mechanistic studies, lead optimization, and preclinical development.
References
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Redoxis. In vivo Acute Inflammatory Models. Available from: [Link]
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- Yoon, W. J., Lee, Y. A., Kim, J. Y., Kim, S. J., Park, S. Y., & Lee, S. K. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(1), 79-85.
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
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- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of visualized experiments : JoVE, (81), 50562.
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Agar well diffusion assay. (2020). YouTube. Available from: [Link]
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Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Available from: [Link]
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Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]
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Nitric oxide assay performed on RAW 264.7 cell line using... (n.d.). ResearchGate. Available from: [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available from: [Link]
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In vitro anti‐cancer activity assay. a,b) Cell viability (MTT assay, n = 6). (n.d.). ResearchGate. Available from: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Available from: [Link]
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Technical Guide: SMILES Generation & Structural Analysis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Executive Summary
Compound Name: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
CAS Registry Number: 745052-94-2
Molecular Formula:
This technical guide provides a rigorous structural analysis and SMILES (Simplified Molecular Input Line Entry System) derivation for This compound . This compound serves as a critical pharmaceutical intermediate, particularly in the synthesis of URAT1 inhibitors and other sulfur-containing bioactive scaffolds. The guide details the logic behind the SMILES string construction, validates the chemical structure, and outlines a standard synthetic pathway based on Friedel-Crafts acylation.
SMILES Derivation & Structural Logic
The generation of a SMILES string requires parsing the IUPAC name into constituent chemical fragments and assembling them according to valence and connectivity rules.
Deconstruction of IUPAC Name
The name This compound can be segmented as follows:
-
Core Scaffold: Ethyl ... 2-oxoacetate
-
This indicates an
-keto ester functionality.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Structure:
. -
SMILES Fragment: CCOC(=O)C(=O)[4][]
-
-
Aryl Substituent: ... 2-phenyl ...
-
The
-carbon (C2) is attached to a phenyl ring. -
SMILES Fragment: c1ccccc1 (benzene ring).
-
-
Ring Substitution: ... 4-(cyclopropylthio) ...
-
At the para position (C4) of the phenyl ring, there is a cyclopropylthio group.[2][3][6][4]
-
Cyclopropyl group: A three-membered carbocycle. SMILES: C1CC1.
-
Thio linker: A sulfur atom bridging the ring and the cyclopropyl group.
-
Combined Substituent SMILES: SC1CC1 (or SC2CC2 to avoid ring number conflict).
-
Step-by-Step Assembly
To construct the canonical SMILES, we traverse the molecule from the ester tail to the cyclopropyl head:
-
Start: Ethyl group
Oxygen Carbonyl Ketone Carbonyl.-
CCOC(=O)C(=O)
-
-
Connection: Attach the phenyl ring at the ketone carbon.
-
CCOC(=O)C(=O)c1ccc(...)cc1 (Using aromatic notation).
-
-
Substitution: Insert the (cyclopropylthio) group at the para position (inside the parenthesis).
-
CCOC(=O)C(=O)c1ccc(SC2CC2)cc1
-
Final Canonical SMILES:
Note: Isomeric SMILES may vary slightly based on aromaticity representation (Kekulé form), e.g., CCOC(=O)C(=O)C1=CC=C(SC2CC2)C=C1.
Structural Visualization (SMILES Parsing)
[6]
Chemical Properties & Data
The following physicochemical properties are critical for researchers utilizing this intermediate in drug discovery workflows.
| Property | Value | Source/Calculation |
| SMILES | CCOC(=O)C(=O)C1=CC=C(SC2CC2)C=C1 | Derived/Verified |
| InChI Key | WSHDLDNMLDZRHC-UHFFFAOYSA-N | Standard Identifier |
| Molecular Weight | 250.31 g/mol | Calculated |
| LogP (Predicted) | ~2.69 | Hydrophobic |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 3 | Ester, Ketone, Sulfide |
| Rotatable Bonds | 5 | Ethyl, Ester-Keto, Keto-Ar, Ar-S, S-Cyclo |
| Physical State | Solid / Powder | Experimental |
Synthetic Methodology
The synthesis of This compound typically employs a Friedel-Crafts acylation strategy. This method ensures high regioselectivity for the para position due to the directing effects of the sulfide group and the steric bulk of the cyclopropyl moiety.
Reaction Pathway
Reagents:
-
Substrate: Cyclopropyl phenyl sulfide (Thioether).
-
Acylating Agent: Ethyl chlorooxoacetate (Ethyl oxalyl chloride).
-
Catalyst: Aluminum Chloride (
) or similar Lewis Acid.
Mechanism: The Lewis acid activates the acyl chloride to form an acylium ion. The electron-rich phenyl ring of the sulfide attacks this electrophile. The cyclopropylthio group is an ortho, para-director, but the para position is sterically favored and electronically activated.
Protocol (Hypothetical Standardized Workflow)
-
Preparation: Dissolve Cyclopropyl phenyl sulfide (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Activation: Cool the solution to 0°C. Slowly add
(1.2 eq) to generate the active complex. -
Acylation: Dropwise add Ethyl chlorooxoacetate (1.1 eq) while maintaining temperature < 5°C to prevent cyclopropyl ring opening.
-
Workup: Quench with ice water. Extract with DCM. Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Synthesis Diagram
Medicinal Chemistry Applications
This compound is a versatile building block (intermediate) in medicinal chemistry.[6]
-
Heterocycle Formation: The
-keto ester moiety is a "privileged structure" for synthesizing heterocycles. Reaction with hydrazines yields pyrazoles , while reaction with amidines yields imidazoles . -
URAT1 Inhibitors: The cyclopropylthio-phenyl motif is structurally homologous to the hydrophobic tail of Lesinurad (Zurampic) and related uric acid transporter inhibitors. This intermediate allows for the exploration of phenyl-analogs of naphthalene-based drugs.
-
Bioisosterism: The cyclopropyl group serves as a metabolically stable lipophilic bioisostere for isopropyl or ethyl groups, improving metabolic stability (blocking CYP450 oxidation sites).
References
Sources
Methodological & Application
Application Note: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate - A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
Abstract
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate is a bifunctional chemical intermediate of significant value to the pharmaceutical and fine chemical industries.[1] Its unique molecular architecture, which combines a reactive α-ketoester moiety with a cyclopropylthio-substituted phenyl ring, offers a versatile platform for the synthesis of complex molecular targets. The cyclopropyl group is a prevalent motif in numerous FDA-approved drugs, valued for its ability to modulate metabolic stability and binding affinity, while the α-ketoester provides a gateway to a wide array of chemical transformations, including heterocycle formation, reduction, and oxidation.[2] This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, key applications, and detailed experimental protocols involving this powerful building block.
Physicochemical Properties and Handling
This compound is a compound that should be handled in accordance with its Safety Data Sheet (SDS). It is intended for research use only.[1]
| Property | Value | Reference |
| CAS Number | 745052-94-2 | [3][][5] |
| Molecular Formula | C₁₃H₁₄O₃S | [3][] |
| Molecular Weight | 250.32 g/mol | [3][] |
| IUPAC Name | This compound | [1] |
| Density | 1.246 g/cm³ | [3] |
| Boiling Point | 383.27 °C at 760 mmHg | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)SC2CC2 | [][5] |
Synthesis of this compound
The most direct and efficient synthesis of the title compound is achieved via a Friedel-Crafts acylation of cyclopropyl phenyl sulfide.[1] This electrophilic aromatic substitution reaction utilizes ethyl oxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality Behind the Method:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride activates the ethyl oxalyl chloride by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion. This is essential for the electrophile to attack the electron-rich aromatic ring of cyclopropyl phenyl sulfide.
-
Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts vigorously with and deactivates the AlCl₃ catalyst, halting the reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Reaction Quenching: The reaction is carefully quenched by pouring it onto an ice/HCl mixture. This serves to hydrolyze the aluminum complexes formed during the reaction and protonate the resulting carboxylate, ensuring the product is in its neutral form for extraction.
Workflow for Synthesis
Caption: General workflow for the Friedel-Crafts synthesis.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the resulting slurry to 0°C using an ice bath.
-
Reactant Addition: In a separate flask, prepare a solution of cyclopropyl phenyl sulfide (1.0 eq)[6] and ethyl oxalyl chloride (1.1 eq) in anhydrous DCM (20 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ slurry over 30 minutes, maintaining the internal temperature below 5°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Stir vigorously for 15 minutes until all solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound. A high yield of over 90% can be expected.[1]
Key Synthetic Transformations and Applications
The true utility of this compound lies in its capacity to serve as a precursor to a diverse range of more complex molecules.[1]
Synthesis of Heterocycles: A Quinoxaline Derivative
α-Dicarbonyl compounds are classic precursors for the synthesis of nitrogen-containing heterocycles. A prime example is the condensation reaction with 1,2-diaminobenzenes to form quinoxalines, a privileged scaffold in medicinal chemistry.
Reaction Mechanism: Quinoxaline Formation
Caption: Mechanism for the synthesis of a quinoxaline derivative.
Protocol 3.1.1: Synthesis of Ethyl 2-(3-(4-(cyclopropylthio)phenyl)quinoxalin-2-yl)carboxylate
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).
-
Reagent Addition: Add o-phenylenediamine (1.05 eq) to the solution.
-
Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure quinoxaline derivative.
Selective Reduction of the Ketone
The ketone can be selectively reduced to a hydroxyl group, yielding a valuable α-hydroxy ester, without affecting the ester or the thioether functionalities.
Protocol 3.2.1: Synthesis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate
-
Setup: Dissolve this compound (1.0 eq) in methanol (50 mL) in a 100 mL round-bottom flask and cool to 0°C.
-
Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction at 0°C for 1 hour. Monitor by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of acetone (10 mL), followed by water (20 mL).
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the α-hydroxy ester, which can be further purified by column chromatography if necessary.
Oxidation of the Sulfide Moiety
The thioether can be selectively oxidized to either a sulfoxide or a sulfone. This transformation is critical in drug development for modulating polarity, solubility, and metabolic stability. The degree of oxidation is controlled by the stoichiometry of the oxidizing agent.
Protocol 3.3.1: Synthesis of Ethyl 2-(4-(cyclopropylsulfinyl)phenyl)-2-oxoacetate
-
Setup: Dissolve this compound (1.0 eq) in DCM (50 mL) and cool to 0°C.
-
Oxidizing Agent: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq) in DCM (20 mL) dropwise over 20 minutes.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC. To proceed to the sulfone, an additional equivalent of m-CPBA can be added and the reaction stirred at room temperature.
-
Workup: Quench the reaction with a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the sulfoxide product.
Hydrolysis of the Ester
Standard saponification conditions can be employed to hydrolyze the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide couplings and other transformations.[1]
Protocol 3.4.1: Synthesis of 2-(4-(cyclopropylthio)phenyl)-2-oxoacetic acid
-
Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Workup: Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which can be purified by recrystallization.
Summary of Key Transformations
| Starting Material | Reaction Type | Product | Key Reagents | Typical Yield |
| This compound | Heterocycle Formation | Quinoxaline Derivative | o-Phenylenediamine, AcOH | 85-95% |
| This compound | Ketone Reduction | α-Hydroxy Ester | NaBH₄ | 90-98% |
| This compound | Sulfide Oxidation | Sulfoxide | m-CPBA (1.05 eq) | 80-90% |
| This compound | Ester Hydrolysis | Carboxylic Acid | LiOH, H₂O | >95% |
Conclusion
This compound is a highly valuable and versatile intermediate. Its dual functionality allows for a wide range of selective transformations, providing access to diverse molecular scaffolds such as heterocycles, α-hydroxy acids, and sulfoxides. The protocols outlined in this note are robust and scalable, making this compound an essential tool for chemists in both academic research and industrial drug discovery.
References
-
Semantic Scholar, "Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia", [Link]
-
PubMed, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates", [Link]
-
MDPI, "Current Status of Research on Synthesis of α-Keto Acids and Their Esters", [Link]
-
PubMed, "Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds", [Link]
-
MDPI, "Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate", [Link]
-
PubChem, "Cyclopropyl phenyl sulfide | C9H10S | CID 123348", [Link]
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- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 745052-94-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 745052-94-2|this compound|BLD Pharm [bldpharm.com]
- 6. Cyclopropyl phenyl sulfide | C9H10S | CID 123348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Abstract: This document provides a comprehensive guide for the safe and effective handling and storage of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate (CAS 745052-94-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity, causality behind experimental choices, and adherence to best safety practices.
Part 1: Compound Overview and Physicochemical Properties
This compound is a specialized organic compound primarily utilized as an intermediate in pharmaceutical synthesis and for research and development purposes.[1] Its molecular structure incorporates a cyclopropylthio group and an α-ketoester moiety attached to a phenyl ring, making it a versatile building block in medicinal chemistry.[1] Understanding the inherent chemical nature of these functional groups is paramount for its appropriate handling and storage.
The α-ketoester functionality is known for its susceptibility to hydrolysis, particularly in the presence of moisture, which can lead to the corresponding carboxylic acid.[2][3] Furthermore, thioethers can be sensitive to oxidation. The cyclopropyl group, while generally stable, can undergo ring-opening reactions under certain conditions.[4][5] These characteristics necessitate the specific handling and storage conditions detailed in this guide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 745052-94-2 | [6] |
| Molecular Formula | C₁₃H₁₄O₃S | [] |
| Molecular Weight | 250.31 g/mol | [6] |
| Appearance | Not explicitly stated, likely a solid or oil. | Inferred |
| Boiling Point | 383.273°C at 760 mmHg | Finetech Industry Limited |
| Density | 1.246 g/cm³ | Finetech Industry Limited |
| Storage Temperature | 2-8°C | [6] |
Part 2: Safety and Hazard Communication
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling.
GHS Hazard Classification
Based on available data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The signal word for this compound is "Warning" .[6]
Precautionary Measures
The following precautionary statements should be strictly adhered to:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Protocols
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Part 3: Storage Protocols
The stability of this compound is contingent on proper storage conditions. The primary degradation pathways to consider are hydrolysis of the ester and oxidation of the thioether.
Recommended Storage Conditions
The compound should be stored at 2-8°C in a tightly sealed container.[6] The rationale for these conditions is to slow down potential degradation processes.
Protocol for Long-Term Storage
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation of the cyclopropylthio group.
-
Container: Use a clean, dry, and amber-colored glass vial with a PTFE-lined cap to protect from light and ensure a tight seal.
-
Labeling: The container must be clearly labeled with the compound name, CAS number, date of receipt, and any relevant hazard symbols.
-
Location: Store in a refrigerator or cold room that is designated for chemical storage and maintains a consistent temperature between 2-8°C. Do not store in a freezer unless specifically recommended by the supplier, as this could potentially cause phase separation or precipitation if the compound is an oil.
Caption: Decision workflow for the proper storage of this compound.
Part 4: Handling Protocols
Due to its hazardous nature and potential for degradation, strict protocols must be followed when handling this compound.
Engineering Controls
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Protocol for Weighing and Transferring
-
Preparation: Before removing the compound from storage, allow the container to equilibrate to room temperature to prevent condensation of moisture on the compound.
-
Inert Atmosphere (Optional but Recommended): For sensitive applications, perform weighing and transfer in a glove box under an inert atmosphere.
-
Weighing: If a glove box is not available, weigh the compound in a fume hood. Use a clean, dry weighing boat or vial. Minimize the time the container is open to the atmosphere.
-
Transfer: Use a clean, dry spatula for solids or a calibrated micropipette with a fresh tip for liquids.
-
Sealing: After dispensing the desired amount, securely reseal the container, purge with an inert gas if possible, and return it to the recommended storage conditions.
-
Cleaning: Clean any spills on the balance or work surface immediately, following the spill management protocol.
Part 5: Chemical Stability and Reactivity
Incompatible Materials
-
Strong Oxidizing Agents: Can lead to the oxidation of the thioether to a sulfoxide or sulfone.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester functionality.
-
Moisture: Promotes hydrolysis of the α-ketoester.[2]
Thermal Decomposition
While the boiling point is high, prolonged exposure to elevated temperatures may lead to decomposition. Thermal decomposition of similar esters can produce carbon monoxide and carbon dioxide.[8]
Part 6: Spill Management and Waste Disposal
Spill Management Protocol
-
Evacuate: If the spill is large, evacuate the area and ensure adequate ventilation.
-
Contain: For small spills, contain the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Waste Disposal Protocol
All waste containing this compound, including contaminated absorbents and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain. Sulfur-containing organic compounds should be sent to a licensed hazardous waste disposal facility.[9]
Caption: Step-by-step workflow for the safe handling of this compound.
References
-
Mullen, P. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4871. [Link]
-
Zhang, L., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 27(19), 6528. [Link]
-
Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved January 28, 2026, from [Link]
-
Alberta Environment. (2001, September). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved January 28, 2026, from [Link]
-
De Kimpe, N., & De Buyck, L. (2008). Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals. Organic & Biomolecular Chemistry, 6(20), 3749-3751. [Link]
-
Johnson, C. R., & Penning, T. D. (1988). A new chiral sulfoxide for asymmetric synthesis: preparation of enantiomerically pure cyclopropyl ketones. Journal of the American Chemical Society, 110(14), 4726–4735. [Link]
Sources
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- 2. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cycloadditions of Donor-Acceptor Cyclopropanes and -butanes using S=N-Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 745052-94-2|this compound|BLD Pharm [bldpharm.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. open.alberta.ca [open.alberta.ca]
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate solution preparation
An Application Note and Protocol for the Preparation of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate Solutions
Authored by a Senior Application Scientist
Abstract: This document provides a comprehensive guide for the preparation, validation, and storage of solutions of this compound (CAS No. 745052-94-2). Intended for researchers, scientists, and professionals in drug development, this guide emphasizes procedural accuracy, safety, and the rationale behind key experimental steps. The protocols herein are designed as self-validating systems to ensure the reliability and reproducibility of experimental outcomes.
Section 1: Compound Profile & Physicochemical Properties
This compound is a pharmaceutical intermediate and a valuable building block in organic synthesis.[1] Its molecular structure, featuring an α-ketoester and a cyclopropylthio group, makes it a subject of interest in medicinal chemistry, with preliminary research suggesting potential anti-inflammatory, antimicrobial, and anticancer properties.[1] Accurate solution preparation is the foundational step for any in-vitro or in-vivo study.
The physicochemical properties of the compound are summarized below:
| Property | Value | Source |
| CAS Number | 745052-94-2 | [1][2][3][4][] |
| Molecular Formula | C₁₃H₁₄O₃S | [1][2][3][] |
| Molecular Weight | 250.31 g/mol | [1][3][4] |
| Density | 1.246 g/cm³ | [2] |
| Boiling Point | 383.273 °C at 760 mmHg | [2] |
| Flash Point | 186.571 °C | [2] |
| Appearance | Varies; typically a solid or oil | [1] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [4] |
Section 2: Critical Health and Safety Precautions
Before handling this compound, it is mandatory to read and understand the compound's specific Safety Data Sheet (SDS) provided by the supplier.[1] This compound is intended for research use only.[1]
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid direct contact with skin and eyes.[8] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[7]
-
Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a suitable container for disposal.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 3: Materials and Equipment
Chemicals & Reagents:
-
This compound (purity >95% recommended)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Ethanol, 200 proof, ACS grade or higher
-
Other organic solvents as required (e.g., Acetonitrile, Ethyl Acetate)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-Buffered Saline (PBS), or other relevant aqueous buffer
Equipment:
-
Analytical balance (readable to 0.0001 g)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath sonicator
-
Calibrated micropipettes (P1000, P200, P20)
-
Sterile polypropylene or glass vials for storage
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column for quality control.[9]
Section 4: Protocol for Solubility Assessment
The solubility of α-ketoesters can be variable, and conflicting data may arise from impurities or different crystalline forms of the compound.[1] Therefore, it is a critical first step to empirically determine the compound's solubility in the desired solvents.
Objective: To determine the approximate solubility of the compound in common laboratory solvents to inform the preparation of a high-concentration stock solution.
Procedure:
-
Preparation: Label a series of small vials, one for each solvent to be tested (e.g., DMSO, Ethanol, Acetonitrile).
-
Weighing: Accurately weigh approximately 1-2 mg of the compound into each vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Dissolution: Vortex the vial for 30-60 seconds. If the solid does not dissolve, gently warm the mixture (not exceeding 40°C) and sonicate for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulates.
-
Titration: If the compound has fully dissolved, continue adding the solvent in small, known increments (e.g., 10 µL at a time), vortexing after each addition, until precipitation is observed. If the compound did not dissolve in step 4, add larger increments of solvent (e.g., 100 µL) until it fully dissolves.
-
Calculation: Record the total volume of solvent required to dissolve the initial mass. Calculate the approximate solubility in mg/mL or molarity.
-
Repeat: Repeat steps 3-7 for each solvent.
Data Logging:
| Solvent | Mass of Compound (mg) | Final Volume (mL) | Approx. Solubility (mg/mL) | Observations |
|---|---|---|---|---|
| DMSO | ||||
| Ethanol |
| Acetonitrile | | | | |
Section 5: Step-by-Step Solution Preparation Protocol
This protocol describes the preparation of a high-concentration primary stock solution, typically in DMSO, which can then be diluted into aqueous buffers for final experimental use.
Workflow for Solution Preparation
Caption: Workflow for preparing a validated stock solution.
Detailed Steps:
-
Calculation of Required Mass:
-
Rationale: Accurate calculations are fundamental to achieving the desired concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example: To prepare 5 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L × 0.005 L × 250.31 g/mol = 0.0125 g (or 12.5 mg)
-
-
Weighing the Compound:
-
Rationale: Using an analytical balance ensures precision. Taring the weigh boat or vial prevents measurement errors.
-
Procedure: Place a weigh boat or the final storage vial on the analytical balance and tare it. Carefully add the compound until the calculated mass is reached. Record the actual mass.
-
-
Initial Dissolution:
-
Rationale: Adding the bulk of the solvent first allows for efficient mixing. DMSO is often the solvent of choice for primary stocks due to its high solubilizing power.
-
Procedure: Add approximately 80% of the final volume of the chosen solvent (e.g., 4 mL of DMSO for a 5 mL final volume) to the vial containing the weighed compound.
-
-
Facilitating Dissolution:
-
Rationale: Mechanical and thermal energy can overcome activation energy barriers to dissolution. Sonication uses high-frequency sound waves to agitate the solvent and break up solute particles, while gentle warming increases kinetic energy.
-
Procedure: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid persists, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming (e.g., in a 37°C water bath) can be used as a final step if necessary. Ensure the solution is completely clear with no visible particulates.
-
-
Final Volume Adjustment:
-
Rationale: Bringing the solution to the final volume (QS, quantum satis) ensures the concentration is accurate based on the initial mass.
-
Procedure: Carefully add the solvent to reach the final target volume (e.g., 5 mL). Cap the vial and vortex again to ensure the solution is homogeneous.
-
Section 6: Quality Control & Concentration Verification
A prepared solution's concentration should be analytically verified. This step is the cornerstone of a self-validating protocol and ensures experimental reproducibility. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard method for this purpose.[9]
Workflow for HPLC-Based QC
Caption: A typical workflow for verifying stock solution concentration using HPLC.
Protocol Outline:
-
Prepare Standards: Create a set of 4-5 calibration standards by serially diluting your newly prepared stock solution. For a 10 mM stock, standards of 1 mM, 0.5 mM, 0.25 mM, and 0.1 mM would be appropriate.
-
HPLC Analysis: Analyze the standards and a diluted aliquot of your stock solution using an appropriate HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water).[9]
-
Generate Calibration Curve: Plot the peak area obtained from the UV detector against the known concentration of each standard. Perform a linear regression. The resulting R² value should be >0.99 for a reliable curve.
-
Verify Stock Concentration: Use the linear equation from the calibration curve to calculate the concentration of your stock solution based on its measured peak area. The calculated value should be within ±5% of the target concentration.
Section 7: Storage and Stability
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the primary stock solution into single-use vials.
-
Storage Conditions: Store the aliquots at 2-8°C as recommended.[4] For long-term storage (>1 month), consider storage at -20°C or -80°C, though stability at these temperatures should be verified.
-
Protection: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.
Section 8: Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound fails to dissolve | Solvent polarity is incorrect; solution is supersaturated. | Refer to your solubility assessment (Section 4) and choose a more appropriate solvent. If saturation is the issue, prepare a more dilute solution. |
| Solution is cloudy or hazy | Incomplete dissolution; presence of impurities; compound precipitation upon dilution in aqueous buffer. | Sonicate further. If cloudiness persists, filter the solution through a 0.22 µm syringe filter. When diluting in aqueous buffers, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. |
| QC fails (concentration is off) | Inaccurate weighing; calculation error; loss of material during transfer; compound degradation. | Re-check all calculations. Prepare a fresh solution, paying close attention to each step. Ensure the compound has not degraded by checking its appearance and comparing it to a fresh lot if available. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl phenylpropiolate, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
Sources
- 1. This compound|CAS 745052-94-2 [benchchem.com]
- 2. This compound | CAS: 745052-94-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | 745052-94-2 [chemicalbook.com]
- 4. 745052-94-2|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.ie [fishersci.ie]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Welcome to the dedicated technical support center for the purification of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this valuable pharmaceutical intermediate.
I. Introduction to the Purification Challenges
This compound is a moderately polar compound that often presents as a viscous oil or a low-melting solid upon initial synthesis. Its purification is critical to remove unreacted starting materials, reaction by-products, and any degradation products to ensure the integrity of downstream applications. The presence of the sulfur atom and the α-ketoester functionality introduces specific challenges, including potential oxidation and sensitivity to harsh purification conditions.
This guide provides a systematic approach to overcoming these challenges using common laboratory techniques such as flash column chromatography and recrystallization.
II. Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most common method for the initial purification of crude this compound. Below are common issues and their solutions.
Issue 1: Poor Separation of the Desired Product from Impurities
Scenario: On the TLC plate, the spots for your product and a major impurity are very close together or streaking, making a clean separation by column chromatography difficult.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The standard hexane/ethyl acetate system may not be optimal for all impurity profiles.[1]
-
Solution 1: Optimize the Hexane/Ethyl Acetate Ratio. A common starting point is a 4:1 hexane/ethyl acetate mixture.[2] If the Rf of your product is too high (e.g., > 0.4), increase the proportion of hexane. If the Rf is too low (e.g., < 0.15), increase the ethyl acetate concentration. For difficult separations, a shallow gradient elution can be employed.
-
Solution 2: Introduce a Different Solvent. Solvents are classified into different selectivity groups.[1] Replacing ethyl acetate with another polar solvent from a different group, such as dichloromethane or diethyl ether, can alter the selectivity of the separation. Always perform a TLC analysis with the new solvent system before running the column.[1]
-
-
Column Overloading: Too much crude material on the column will lead to broad bands and poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. For difficult separations, a lower loading is recommended.
-
| Solvent System (Hexane:Polar Solvent) | Typical Application | Notes |
| 80:20 Hexane:Ethyl Acetate | Good starting point for moderately polar compounds. | Adjust ratio based on TLC. |
| 90:10 Hexane:Diethyl Ether | Alternative for compounds that streak in ethyl acetate. | Diethyl ether is more volatile. |
| 95:5 Dichloromethane:Methanol | For more polar impurities that are not moving in ethyl acetate. | Use with caution as methanol can dissolve some silica gel at higher concentrations.[3] |
Workflow for Optimizing Chromatography:
Caption: Decision workflow for optimizing TLC conditions.
Issue 2: The Product is a Yellow Oil After Chromatography
Scenario: After evaporating the solvent from the collected fractions, the product is a persistent yellow oil, and you are expecting a solid or a paler-colored oil.
Potential Causes & Solutions:
-
Presence of High-Boiling Point Solvents: Residual solvents from the chromatography or the reaction itself can prevent solidification and impart color.
-
Solution: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in the removal of solvents, but be cautious of potential product degradation at higher temperatures.
-
-
Co-eluting Impurity: A colored impurity may have a similar Rf value to your product.
-
Solution 1: Re-purify the material using a different, optimized solvent system identified through further TLC screening.
-
Solution 2: Analyze a small sample by ¹H NMR to identify the impurity. Common impurities from Friedel-Crafts type reactions can include isomers or poly-acylated products.
-
-
Product Nature: The pure product may indeed be a viscous oil or a low-melting solid at room temperature.
-
Solution: Confirm the purity by analytical methods such as HPLC and NMR. If the product is pure, proceed to the next step or store it appropriately.
-
III. Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially after an initial clean-up by column chromatography.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Scenario: Upon cooling the recrystallization solution, the product separates as an oily layer at the bottom of the flask instead of forming solid crystals.
Potential Causes & Solutions:
-
High Supersaturation: The solution is too concentrated, or the cooling is too rapid, leading to liquid-liquid phase separation.[4]
-
Solution 1: Add More Solvent. Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.
-
Solution 2: Reduce the Cooling Rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling.
-
-
Inappropriate Solvent Choice: The chosen solvent may not be ideal for crystallization.
-
Solution: Use a two-solvent system. Dissolve the oily compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common system for esters is ethanol/water or hexane/ethyl acetate.[5]
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: The material may require another pass through a chromatography column to remove the problematic impurities before attempting recrystallization again.
-
Protocol for Crystallizing an Oily Product:
-
Dissolve the oily compound in a minimal amount of a suitable solvent (e.g., hot ethanol or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Slowly add a poor solvent (e.g., water or hexane) dropwise with swirling until a persistent cloudiness is observed.
-
Add a few drops of the good solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation begins, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Issue 2: Poor Recovery of Crystalline Product
Scenario: You have successfully obtained crystals, but the yield is very low.
Potential Causes & Solutions:
-
Product is Too Soluble in the Recrystallization Solvent: A significant amount of the product remains in the mother liquor.
-
Solution 1: Cool the crystallization mixture in an ice bath or freezer for a longer period to maximize precipitation.
-
Solution 2: Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.
-
Solution 3: Re-evaluate the solvent system. A solvent in which the product has lower solubility at cold temperatures will improve the yield.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: The pure compound is often described as a pale yellow oil or a low-melting solid. A strong yellow or brown color may indicate the presence of impurities.
Q2: How can I monitor the progress of my column chromatography?
A2: Use Thin Layer Chromatography (TLC). Spot the crude mixture, the fractions being collected, and a co-spot (crude mixture and the current fraction) on the same plate. This will help you identify which fractions contain your product and whether it is pure.
Q3: How do I visualize the spots on a TLC plate?
A3: this compound has a UV-active aromatic ring, so the primary visualization method is a UV lamp at 254 nm. For further visualization, you can use a potassium permanganate stain (will show a yellow spot on a purple background) or a 2,4-dinitrophenylhydrazine (DNPH) stain, which is specific for aldehydes and ketones and will produce a yellow to orange spot.
Q4: What are the common impurities I should look out for?
A4: Common impurities can include:
-
Unreacted Starting Materials: Such as 4-(cyclopropylthio)benzaldehyde.
-
Over-acylated Products: If a Friedel-Crafts acylation is used.
-
Isomeric Products: Depending on the synthetic route.
-
Oxidation Products: The sulfide can be oxidized to the corresponding sulfoxide or sulfone. This is more likely if harsh oxidizing agents are used or during prolonged exposure to air at elevated temperatures.[6]
-
Hydrolysis Product: The ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water.
Q5: What are the recommended storage conditions for the purified product?
A5: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[7] Protect from light and moisture.
Q6: My ¹H NMR spectrum looks complex. What are the key signals for this compound?
A6: The expected key signals in CDCl₃ are:
-
Ethyl Ester: A quartet around δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃).
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Cyclopropyl Protons: A multiplet for the CH group of the cyclopropyl ring and multiplets for the CH₂ groups, typically found in the upfield region (δ 0.6-1.5 ppm).
Purity Assessment Workflow:
Caption: A workflow for assessing the purity of the final product.
V. References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available from: [Link]
-
Using TLC to Scout Flash Chromatography Solvents. Biotage. Available from: [Link]
-
How to recrystallize an oily compound after column chromatography? ResearchGate. Available from: [Link]
-
Process for the preparation of phenylglyoxylic acid esters. Google Patents. Available from:
-
An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services. Available from: [Link]
-
How to remove non-polar impurity from the compound? ResearchGate. Available from: [Link]
-
Purification and characterization of two alpha-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271. PubMed. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. ResearchGate. Available from: [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. Available from: [Link]
-
methods of purification of organic compounds. BYJU'S. Available from: [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. Available from: [Link]
-
CN103382152A - Preparation method of alpha-keto ester. Google Patents. Available from:
-
Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). alwsci. Available from: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 4. mt.com [mt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 7. 745052-94-2|this compound|BLD Pharm [bldpharm.com]
Stability of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate under acidic/basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate (CAS 745052-94-2). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this valuable research intermediate. Understanding its behavior under various chemical environments is critical for successful experimental design, reaction optimization, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this molecule and their inherent stability concerns?
This compound possesses three key functional groups that dictate its chemical reactivity and stability profile:
-
α-Keto Ester: This is the most reactive part of the molecule. The ester is susceptible to hydrolysis under both acidic and basic conditions. The adjacent keto group enhances the electrophilicity of the ester's carbonyl carbon, potentially accelerating hydrolysis.
-
Aryl Thioether: The bond between the sulfur atom and the phenyl ring is generally robust. However, the sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and sulfone, especially in the presence of oxidizing agents. Cleavage of this linkage typically requires harsh conditions, such as strong acids or specific catalysts.[1][2]
-
Cyclopropyl Group: This strained three-membered ring is generally stable under typical acidic and basic conditions. However, it can be susceptible to ring-opening reactions under specific catalytic conditions, for instance, with palladium catalysts, which are not typically encountered during simple pH adjustments.[3][4]
Q2: How stable is the compound under aqueous acidic conditions?
Under mild to moderate acidic conditions (pH 3-6), the compound is relatively stable for short durations at ambient temperature. However, under strongly acidic conditions (pH < 2) or upon heating, the ethyl ester moiety will undergo acid-catalyzed hydrolysis.
Causality: The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[5] A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is an equilibrium reaction.[5][6] To drive the reaction toward the hydrolysis products—2-(4-(cyclopropylthio)phenyl)-2-oxoacetic acid and ethanol—an excess of water is required.[5]
Key Takeaway: For reactions or formulations requiring an acidic environment, it is advisable to use the mildest pH possible and maintain low temperatures to minimize ester hydrolysis.
Q3: What is the expected stability under basic (alkaline) conditions?
The compound degrades rapidly under basic conditions (pH > 8), particularly with strong bases like NaOH or KOH.
Causality: The degradation pathway is base-catalyzed hydrolysis of the ethyl ester, a process known as saponification.[7] This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. Unlike acid-catalyzed hydrolysis, this process is effectively irreversible. The carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt.[6] This negatively charged carboxylate is resistant to further nucleophilic attack, driving the reaction to completion.[6]
Key Takeaway: Avoid exposing the compound to strong bases, even in catalytic amounts, if the integrity of the ester group is required. For base-mediated reactions, consider using non-nucleophilic, sterically hindered bases or running the reaction at cryogenic temperatures to slow the rate of hydrolysis.
Q4: Are there any concerns with the cyclopropylthio moiety?
The cyclopropylthio group is generally stable to hydrolysis. The C-S bond is not readily cleaved by acid or base. However, two potential reactivities should be considered:
-
Oxidation: The thioether can be easily oxidized to the corresponding sulfoxide and subsequently to the sulfone. Avoid strong oxidizing agents if the thioether is to be preserved.
-
Acid-Promoted Ring Opening: While the cyclopropyl group is robust, extremely strong and hot acidic conditions could potentially lead to ring-opening. This is not a common degradation pathway under standard laboratory conditions but should be considered in harsh process development scenarios.
Q5: What are the recommended storage and handling conditions?
Based on its reactive α-ketoester functionality, the following conditions are recommended:
-
Storage: Store the solid compound at 2–8°C, protected from moisture and light.[8] Long-term storage at room temperature is not advised.
-
In Solution: Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it at -20°C or -80°C in an anhydrous, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Avoid protic solvents like methanol or ethanol for long-term storage, as transesterification can occur, especially with residual acid or base catalysts.
Q6: What are the primary degradation products I should look for?
The most common degradation products will result from the hydrolysis of the ester group:
-
Under Acidic/Basic Conditions: 2-(4-(cyclopropylthio)phenyl)-2-oxoacetic acid.
-
Under Oxidative Stress: Ethyl 2-(4-(cyclopropylsulfinyl)phenyl)-2-oxoacetate (sulfoxide) and Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetate (sulfone).
Troubleshooting Guide for Experimental Issues
| Symptom / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Multiple new peaks appear in HPLC/LC-MS analysis of a reaction mixture over time. | On-going degradation. The compound is unstable in the reaction or workup solution. | 1. Analyze the pH: Check the pH of your aqueous or protic solutions. If acidic or basic, buffer the system to a neutral pH (6.5-7.5). 2. Reduce Temperature: Perform the reaction and workup at a lower temperature to decrease the rate of hydrolysis. 3. Use Anhydrous Solvents: If water is not essential for the reaction, switch to anhydrous solvents to prevent hydrolysis. |
| Low or inconsistent yield in a reaction where the compound is a starting material. | Incompatibility with reagents. A reagent, especially a base or a nucleophile, is likely consuming the starting material via hydrolysis or another side reaction. | 1. Re-evaluate Base Choice: If using a base like NaOH, KOH, or an alkoxide, switch to a non-nucleophilic base (e.g., DBU, DIPEA) or a carbonate base (e.g., Cs₂CO₃, K₂CO₃) which is less likely to cause rapid hydrolysis. 2. Staged Addition: Add the compound slowly to the reaction mixture at a low temperature to allow the desired reaction to compete with degradation. |
| Difficulty in purifying the product; presence of a persistent acidic impurity. | Hydrolysis during workup or chromatography. The product may be stable, but the starting material degrades during extraction or purification. | 1. Neutralize Workup: Ensure aqueous layers used for extraction are pH-neutral. A bicarbonate wash can neutralize acid, but prolonged contact should be avoided. 2. Modify Chromatography: Avoid highly acidic or basic mobile phase additives. If using reverse-phase HPLC, buffer the mobile phase. For silica gel chromatography, consider pre-treating the silica with triethylamine to neutralize acidic sites. |
Predicted Stability Profile
| Condition | Parameter | Expected Stability | Primary Degradation Product(s) |
| Acidic | pH 1-2, 25°C | Low | 2-(4-(cyclopropylthio)phenyl)-2-oxoacetic acid |
| pH 4-6, 25°C | Moderate | 2-(4-(cyclopropylthio)phenyl)-2-oxoacetic acid (slow) | |
| Neutral | pH 7, 25°C | Good (in aprotic solvent) | Minimal degradation |
| Basic | pH 8-10, 25°C | Low to Very Low | 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate (salt) |
| pH >12, 25°C | Very Low (Rapid) | 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate (salt) | |
| Oxidative | 3% H₂O₂, 25°C | Very Low | Sulfoxide and Sulfone derivatives |
| Thermal | 60°C, Solid | Moderate (monitor) | Potential for slow decomposition |
| Photolytic | UV/Vis Light | Moderate (monitor) | Potential for radical-based decomposition |
Visualizing Degradation Pathways & Experimental Workflow
The primary degradation pathways involve nucleophilic attack on the ester carbonyl, facilitated by either acid or base catalysis.
Caption: Key hydrolytic pathways for the title compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, consistent with regulatory guidelines.[9]
Objective: To assess the intrinsic stability of the compound.
Materials:
-
This compound
-
Solvent: Acetonitrile/Water (1:1, v/v)
-
Acidic solution: 0.1 M HCl
-
Basic solution: 0.1 M NaOH
-
Oxidizing agent: 3% H₂O₂
-
HPLC system with UV detector, C18 column
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample: Dilute the stock solution with the Acetonitrile/Water mixture to a final concentration of 0.1 mg/mL. Store at 5°C protected from light.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 1 hour. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Then, prepare a 0.1 mg/mL solution.
-
Analysis: Analyze all samples (including the control) by HPLC-UV. Compare the chromatograms to identify new peaks (degradants) and the loss of the parent peak.
Caption: Workflow for a forced degradation stability study.
Protocol 2: General Purpose HPLC-UV Method for Stability Monitoring
Objective: To provide a starting point for a quantitative analytical method to track the purity of the compound over time.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to ~0.1 mg/mL.
This method should be validated for its intended use. The acidic mobile phase ensures that any hydrolyzed product (the carboxylic acid) is in its protonated form, leading to consistent chromatography.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
ACS Publications. (1999). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of thioesters. Retrieved from [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing. CPMP/QWP/122/02. Retrieved from [Link]
-
National Institutes of Health. (2011). Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. PMC. Retrieved from [Link]
-
ACS Publications. (2019). Cyclopropyl Thioethers, New Inputs for Palladium Catalyzed Ring Opening of Cyclopropanes. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
MDPI. (2021). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. Retrieved from [Link]
-
ResearchGate. (2019). Cyclopropyl Thioethers, New Inputs for Palladium Catalyzed Ring Opening of Cyclopropanes | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
-
ChemRxiv. (2021). The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni. Retrieved from [Link]
-
ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Chemistry of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
YouTube. (2023). Cleavage of Ethers with Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[4-(4-nitrophenoxy)phenyl]-2-oxoacetate. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). The Alkaline Cleavage of Desyl Thioethers. Retrieved from [Link]
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Technical Support Center: Crystallization of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Prepared by: Senior Application Scientist, Chemical Process Development
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate (CAS 745052-94-2). As a key pharmaceutical intermediate, achieving a consistent and pure crystalline form is critical for downstream processability, stability, and regulatory compliance[1][2]. This document provides in-depth, experience-driven troubleshooting advice, moving from frequently asked questions to detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the crystallization of this compound.
Q1: Why is my compound "oiling out" instead of crystallizing?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when a hot, saturated solution is cooled to a temperature that is still above the melting point of the solute in the presence of the solvent (a eutectic mixture). For α-keto esters like the title compound, this is a common issue. The primary causes are excessively high initial temperatures, rapid cooling, or the use of a solvent in which the compound is too soluble[3]. The presence of impurities can also depress the melting point and exacerbate this problem[4].
Q2: My product crashed out of solution as a very fine powder, not well-defined crystals. What does this indicate?
A: The rapid formation of a fine powder or amorphous solid indicates that nucleation occurred too quickly and uncontrollably, a phenomenon driven by high supersaturation. This is often the result of crash-cooling the solution or using a potent anti-solvent too rapidly[5]. While the chemical purity might be acceptable, the physical properties (e.g., filterability, flowability, stability) of such a product are often poor and inconsistent, which is a significant concern in pharmaceutical manufacturing[6].
Q3: I'm experiencing significant yield loss during recrystallization. How can this be minimized?
A: Yield loss is inherent to crystallization, as some material will always remain in the mother liquor. However, excessive loss can be mitigated. Key factors include:
-
Using the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved even after cooling[7].
-
Ensuring sufficient cooling: Allow the solution to cool to room temperature slowly, then consider a period in an ice bath or refrigerator to maximize crystal precipitation.
-
Solvent Choice: The ideal solvent has a steep solubility curve—high solubility when hot and low solubility when cold. A suboptimal solvent will lead to poor recovery.
-
Washing: Wash the filtered crystals with a small amount of ice-cold fresh solvent to remove impurities without re-dissolving a significant portion of the product[8].
Q4: What are the best starting solvents to screen for crystallizing this compound?
A: Based on the structure—an ester with aromatic and thioether functionalities—a systematic screen across a range of polarities is recommended. Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane/hexane. Solvent mixtures, such as ethanol/water or ethyl acetate/heptane, are often highly effective for fine-tuning solubility and inducing crystallization[9][10]. A detailed solvent screening protocol is provided in Section 2.2.
Q5: How can I be sure that impurities are not the cause of my crystallization problems?
A: Impurities are a primary antagonist to successful crystallization; they can inhibit nucleation, disrupt crystal lattice formation, and promote oiling out[6][11][12]. Before attempting crystallization, it is crucial to validate the purity of your starting material. High-Performance Liquid Chromatography (HPLC) should be used to confirm purity is >95%. Additionally, Proton NMR (¹H NMR) can identify residual solvents or unreacted starting materials from the synthesis, such as 4-(cyclopropylthio)benzaldehyde[1]. Thermogravimetric Analysis (TGA) is also valuable for detecting bound solvent that may affect solubility behavior[1].
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured, step-by-step methodologies to systematically overcome crystallization challenges.
Initial Purity Assessment: A Self-Validating System
Before investing time in crystallization optimization, verify the purity of your crude product. An impure starting material is the most common point of failure.
Protocol 2.1.1: Purity Verification Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity of the compound and identify any synthetic byproducts.
-
Method: Develop a gradient method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Acceptance Criterion: Purity should be ≥95% for initial crystallization trials. If lower, consider re-purification by column chromatography.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Objective: To identify residual solvents and obvious structural impurities.
-
Method: Dissolve a sample in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Integrate the solvent peaks and compare them to your product peaks to quantify residual solvent. Check for the presence of starting materials or known byproducts.
-
-
Thermogravimetric Analysis (TGA) (Optional but Recommended):
-
Objective: To determine the presence of non-volatile residues or bound solvents.
-
Method: Heat a small sample under a nitrogen atmosphere and monitor weight loss as a function of temperature.
-
Interpretation: A significant weight loss before the decomposition temperature can indicate trapped solvent, which can drastically alter solubility[1].
-
Systematic Solvent Screening
The choice of solvent is the most critical parameter in crystallization[13]. The goal is to find a solvent (or solvent system) where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.
Protocol 2.2.1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your purified compound into several small test tubes or vials.
-
Solvent Addition (Room Temp): To each vial, add a different test solvent (see Table 1) dropwise, swirling after each addition, until the volume reaches 0.1 mL. Note the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
Heating: Gently heat the vials that showed poor room-temperature solubility in a water or sand bath. Add more of the same solvent in 0.1 mL increments, with constant agitation, until the solid completely dissolves. Record the total volume of solvent used.
-
Cooling (The Critical Step):
-
Step 4a (Slow Cooling): Remove the vials from the heat source and allow them to cool slowly to room temperature on a benchtop, insulated with a paper towel. Do not disturb them. Observe for crystal formation.
-
Step 4b (Inducing Crystallization): If no crystals form after 30 minutes, try scratching the inside of the vial with a glass rod just below the solvent line. This can provide a surface for nucleation.
-
Step 4c (Cold Cooling): If still no crystals form, place the vials in an ice-water bath for another 15-20 minutes.
-
-
Evaluation: The best solvents are those that required a minimal volume of hot solvent to dissolve the compound and produced a high yield of well-formed crystals upon cooling.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
|---|---|---|---|---|
| Heptane | Non-polar | 98 | Low | Likely to be a poor solvent. Good candidate for use as an anti-solvent. |
| Toluene | Aromatic | 111 | Low | May dissolve the compound when hot due to the phenyl group. |
| Ethyl Acetate | Ester | 77 | Medium | Often a good choice for esters. The compound may be quite soluble.[14] |
| Isopropanol | Alcohol | 82 | Medium-High | Good general-purpose solvent for many organic compounds. |
| Ethanol | Alcohol | 78 | High | Similar to isopropanol; potential for hydrogen bonding may alter solubility. |
| Methanol | Alcohol | 65 | High | May be too polar, but worth screening. Lower boiling point is advantageous.[3] |
| Acetonitrile | Nitrile | 82 | High | Aprotic polar solvent, offers different solvation properties. |
| Water | Aqueous | 100 | Very High | Compound is expected to be insoluble. Excellent as an anti-solvent with alcohols. |
Troubleshooting Workflow Diagram
If initial attempts fail, a systematic approach is required. The following diagram outlines a logical troubleshooting progression.
Caption: A logical workflow for troubleshooting crystallization.
Advanced Techniques for Difficult Crystallizations
If simple cooling crystallization is ineffective, more advanced methods are required.
Protocol 2.4.1: Anti-Solvent Crystallization
This technique is particularly effective for compounds that are too soluble in most solvents or tend to oil out.
-
Solvent Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate, ethanol). Select an "anti-solvent" in which the compound is insoluble (e.g., heptane, water). The two solvents must be miscible.
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution with vigorous stirring. Continue adding until the solution becomes faintly cloudy (turbid). This is the point of nucleation.
-
Incubation: If the cloudiness persists, add one or two drops of the "good" solvent to redissolve the precipitate. Then, allow the vial to stand undisturbed. Crystals should form over time. If the solution clears upon standing, add a few more drops of anti-solvent.
Protocol 2.4.2: Seeding
Seeding is a powerful technique to induce crystallization when spontaneous nucleation is difficult. It works by providing a template for crystal growth[9].
-
Obtain Seed Crystals: Ideally, seed crystals are from a previous successful crystallization. If none are available, try to generate a small amount of solid by rapidly evaporating a concentrated solution or by vigorous scratching.
-
Prepare a Saturated Solution: Prepare a solution that is just below the saturation point (i.e., no solid is present, but the solution is highly concentrated). Allow it to cool slowly.
-
Introduce Seed Crystal: Add a single, tiny seed crystal to the top of the solution. Do not shake or agitate.
-
Observation: Allow the solution to stand undisturbed. Crystal growth should initiate from the seed crystal.
Decision Tree for "Oiling Out" Events
When an oil forms, a specific set of corrective actions should be taken.
Caption: Decision tree for resolving an "oiling out" event.
References
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CRYSTEC. Guide for crystallization. [Link]
-
ResearchGate. Impact of impurities on crystal growth | Request PDF. [Link]
-
Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
MDPI. A Different View of Solvent Effects in Crystallization. [Link]
-
National Center for Biotechnology Information. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. [Link]
-
University of California, Los Angeles. Crystallization Solvents. [Link]
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Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
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YouTube. How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. [Link]
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National Center for Biotechnology Information. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. [Link]
-
Hep Journals. Problems, potentials and future of industrial crystallization. [Link]
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Syrris. Pharmaceutical Crystallization in drug development. [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
-
Cambridge University Press & Assessment. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. [Link]
-
Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]
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ResearchGate. (PDF) A Different View of Solvent Effects in Crystallization. [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
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University of Colorado Boulder, Organic Chemistry. Crystallization. [Link]
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Royal Society of Chemistry. Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]
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ResearchGate. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development | Request PDF. [Link]
- Google Patents.
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PubMed. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. [Link]
-
Achieve Chem. What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
- Google Patents.
-
PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]
-
PubChem. Ethyl 2-[4-(4-nitrophenoxy)phenyl]-2-oxoacetate. [Link]
-
ResearchGate. Methods for the Synthesis of α-Keto Esters | Request PDF. [Link]
-
ResearchGate. Solubility comparison in ethyl acetate. | Download Scientific Diagram. [Link]
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Validation & Comparative
A Comparative Analysis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate as a Potential Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
Introduction: The Rationale for Exploring Novel IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion and the pathogenesis of various inflammatory and autoimmune diseases.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[2] This enzymatic activity depletes the essential amino acid tryptophan in the local microenvironment, which is crucial for T-cell proliferation and function. Concurrently, the accumulation of kynurenine and its derivatives acts as a potent immunosuppressive signal, leading to the inhibition of effector T-cells and the promotion of regulatory T-cell (Treg) differentiation.[1][2]
Given its significant role in suppressing anti-tumor immunity, the development of small-molecule inhibitors targeting IDO1 has been a major focus in immuno-oncology.[3] Several IDO1 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of targeting this pathway. However, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.
This guide introduces Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate, a compound with known anti-inflammatory properties, as a candidate for investigation as a novel IDO1 inhibitor.[4] While its direct interaction with IDO1 has not been extensively characterized, its demonstrated biological activity in modulating inflammatory pathways provides a strong rationale for its evaluation against this key immunomodulatory enzyme.[4] Here, we propose a framework for benchmarking this compound against established clinical-stage IDO1 inhibitors, Epacadostat and Linrodostat (BMS-986205), providing a comprehensive guide for researchers and drug development professionals.
The Benchmarks: Established IDO1 Inhibitors
A comparative analysis requires well-characterized reference compounds. For this purpose, we have selected two prominent IDO1 inhibitors that have undergone significant clinical investigation:
-
Epacadostat (INCB24360): A potent and highly selective, orally bioavailable inhibitor of IDO1. It has been extensively studied in clinical trials in combination with other immunotherapies.
-
Linrodostat (BMS-986205): Another potent and selective, orally available IDO1 inhibitor that has also been evaluated in various clinical settings for its anti-tumor activity.
These compounds represent the gold standard for IDO1 inhibition and provide a robust basis for evaluating the potential of novel chemical entities like this compound.
Head-to-Head Comparison: A Framework for Evaluation
To objectively assess the potential of this compound as an IDO1 inhibitor, a direct comparison of its biochemical and cellular activities against Epacadostat and Linrodostat is essential. The following table outlines the key parameters for this comparative analysis. Note: The data for this compound is hypothetical and represents the parameters that would be determined through the experimental protocols detailed in the subsequent section.
| Parameter | This compound | Epacadostat (INCB24360) | Linrodostat (BMS-986205) |
| Mechanism of Action | To be determined | Potent, selective, and reversible inhibitor of IDO1 | Potent and selective inhibitor of IDO1 |
| Biochemical IC50 (IDO1) | To be determined | ~10 nM | ~20 nM |
| Cellular IC50 (IDO1) | To be determined | ~70 nM | ~50 nM |
| Selectivity (vs. IDO2/TDO) | To be determined | High | High |
| Oral Bioavailability | To be determined | Good | Good |
| Clinical Development Stage | Preclinical | Phase III (in combination therapy) | Phase II |
Experimental Protocols: A Guide to Benchmarking
To generate the comparative data for this compound, standardized and robust assay methodologies are crucial. The following section provides detailed, step-by-step protocols for key experiments.
In Vitro Biochemical IDO1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Principle: The assay quantifies the production of N-formylkynurenine, the immediate product of tryptophan oxidation by IDO1, which can be detected by a colorimetric method after conversion to kynurenine.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Epacadostat, and Linrodostat in 100% DMSO.
-
Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare the substrate solution: L-Tryptophan in assay buffer.
-
Prepare the enzyme solution: Recombinant human IDO1 in assay buffer.
-
Prepare the stop solution: 30% (w/v) trichloroacetic acid.
-
Prepare the colorimetric reagent: 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.
-
-
Assay Procedure:
-
Add 2 µL of the test compound dilutions (in DMSO) to the wells of a 96-well plate. For the control, add 2 µL of DMSO.
-
Add 50 µL of the IDO1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the L-Tryptophan substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 30% trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of the colorimetric reagent to each well.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Workflow Diagram:
Caption: Workflow for the in vitro biochemical IDO1 inhibition assay.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibitory activity of a compound on IDO1 in a cellular context, providing insights into cell permeability and target engagement within a more physiologically relevant system.
Principle: Human tumor cells (e.g., HeLa or SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The activity of cellular IDO1 is then assessed by measuring the conversion of tryptophan to kynurenine in the cell culture supernatant.
Step-by-Step Protocol:
-
Cell Culture and IDO1 Induction:
-
Plate HeLa or SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
-
Compound Treatment and Assay:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compounds (this compound, Epacadostat, Linrodostat) and a fixed concentration of L-tryptophan.
-
Incubate the cells for 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add an equal volume of 6.1 N trichloroacetic acid to the supernatant, vortex, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of the colorimetric reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Determine the concentration of kynurenine in each sample using a standard curve.
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration.
-
Determine the cellular IC50 value using a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for the cell-based IDO1 inhibition assay.
In-Depth Discussion: Structural Rationale and Mechanistic Insights
While direct experimental data for this compound's interaction with IDO1 is pending, a structural analysis of the molecule in the context of the known IDO1 pharmacophore can provide valuable insights into its potential as an inhibitor.
The active site of IDO1 is a heme-containing pocket. Many potent IDO1 inhibitors interact with the heme iron or occupy the hydrophobic pocket adjacent to it. A common pharmacophoric feature of many IDO1 inhibitors is a planar aromatic system that can engage in π-π stacking interactions within the active site, and a hydrogen bond donor/acceptor moiety that can interact with key residues or the heme itself.
This compound possesses a phenyl ring which could potentially occupy the hydrophobic pocket of the IDO1 active site. The ethyl oxoacetate group provides potential hydrogen bond acceptors. The cyclopropylthio moiety is a less common feature in known IDO1 inhibitors and its potential interactions would be of significant interest to explore through molecular modeling and subsequent structure-activity relationship (SAR) studies.
The anti-inflammatory activity of this compound could be linked to the modulation of the kynurenine pathway.[4] By inhibiting IDO1, the compound would reduce the production of immunosuppressive kynurenine and restore tryptophan levels, thereby promoting a pro-inflammatory T-cell response, which can be beneficial in the context of anti-tumor immunity.
Signaling Pathway Diagram:
Caption: The IDO1 pathway and the proposed mechanism of action for an IDO1 inhibitor.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential novel inhibitor of IDO1. By benchmarking its activity against the well-characterized inhibitors Epacadostat and Linrodostat, researchers can generate robust and comparative data to assess its therapeutic potential.
The proposed experimental protocols for biochemical and cell-based assays are standard in the field and will provide the necessary data to determine the compound's potency and cellular efficacy. Further investigations, including selectivity profiling against other tryptophan-catabolizing enzymes (IDO2 and TDO), pharmacokinetic studies, and in vivo efficacy models, will be crucial next steps to fully characterize this promising compound. The unique structural features of this compound may offer a new avenue for the development of next-generation IDO1 inhibitors with differentiated properties.
References
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The Protective Effect of IDO1 Inhibition in Aβ-Treated Neurons and APP/PS1 Mice. [Link]
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Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. [Link]
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IDO1 depletion induces an anti-inflammatory response in macrophages in mice with chronic viral myocarditis. [Link]
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Discovery of IDO1 Inhibitors: From Bench to Bedside | Cancer Research - AACR Journals. [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]
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Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. [Link]
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Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. [Link]
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Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype - Iris Unimore. [Link]
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Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy - ResearchGate. [Link]
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Abstract 5245: Identification and characterization of the IDO1 inhibitor LY3381916 | Request PDF - ResearchGate. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. [Link]
-
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - NIH. [Link]
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(PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - ResearchGate. [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. [Link]
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Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl] - NIH. [Link]
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Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. [Link]
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Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme - PubMed. [Link]
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Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype - AIR Unimi. [Link]
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Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin - Unipr. [Link]
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Evaluating the Novelty of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate: A Comparative Research Guide
Abstract
This guide provides a comprehensive framework for evaluating the novelty of research surrounding Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate. While the existing information positions this molecule as a promising candidate for further investigation, a thorough analysis of its biological activities is necessary to establish its unique contribution to the field. This document outlines the synthesis, proposed biological evaluation protocols, and a comparative analysis with existing compounds, offering a roadmap for researchers, scientists, and drug development professionals to explore the full potential of this α-keto ester derivative.
Introduction: The Therapeutic Potential of Combined Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. This compound is a molecule of interest due to its incorporation of two key structural motifs: the α-keto ester and the cyclopropylthio group.
The α-keto ester moiety is a versatile functional group found in numerous biologically active compounds. Its electrophilic nature allows it to interact with various biological targets, and it serves as a key intermediate in the synthesis of α-hydroxy carboxylic acids, which are present in many pharmaceuticals.[1] The reactivity of the α-keto group can be tailored, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[2]
The cyclopropyl group is increasingly utilized in drug discovery to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[3][4] The strained three-membered ring can act as a rigid scaffold, locking a molecule into a bioactive conformation and thereby improving its binding affinity to a target protein. Furthermore, the carbon-hydrogen bonds in a cyclopropane ring are stronger than in linear alkanes, which can reduce susceptibility to metabolic degradation.[3] The "cyclopropyl fragment" is a versatile player that frequently appears in preclinical and clinical drug molecules.[5][6]
The presence of a thioether linkage also contributes to the potential bioactivity of the molecule. Thioether derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[7]
Given these promising structural features, this compound warrants a systematic investigation to determine its novelty and therapeutic potential. This guide will outline a proposed course of action for such an evaluation.
Synthesis and Characterization
A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction. The general approach is outlined below.
Proposed Synthesis of this compound
The synthesis can be envisioned in two main steps: the preparation of the cyclopropyl phenyl sulfide precursor and its subsequent acylation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclopropyl Phenyl Sulfide
-
To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain cyclopropyl phenyl sulfide.
Step 2: Synthesis of this compound
-
To a solution of cyclopropyl phenyl sulfide (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ketone and ester).
-
Elemental Analysis: To confirm the purity of the compound.
Proposed Biological Evaluation: Uncovering the Novelty
Based on preliminary information and the nature of the compound's structural motifs, the novelty of this compound can be evaluated by investigating its anticancer and antimicrobial activities.
Anticancer Activity Evaluation
Preliminary reports suggest that this compound may induce apoptosis in cancer cells through caspase activation. A comprehensive evaluation of its anticancer potential should be conducted.
Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.
Experimental Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity) should be used.
-
MTT Assay:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Objective: To investigate if the compound induces apoptosis and to identify the involvement of caspases.
Caption: Workflow for investigating apoptosis induction.
Experimental Protocols:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.
-
-
Caspase Activity Assay:
-
Use commercially available colorimetric or fluorometric assay kits to measure the activity of key caspases (e.g., caspase-3, -8, and -9) in cell lysates after treatment with the compound.
-
-
Western Blot Analysis:
-
Treat cells with the compound and prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Antimicrobial Activity Evaluation
Preliminary data suggests activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Objective: To quantify the antimicrobial potency of the compound.
Experimental Protocol (Broth Microdilution Method):
-
Bacterial Strains: Use standard strains of S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922).
-
Preparation: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Analysis
To establish the novelty of this compound, its biological activity should be compared with structurally similar compounds and existing drugs.
Table 1: Hypothetical Comparative Anticancer Activity Data
| Compound | Structure | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| This compound | Structure of target compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Ethyl 2-oxo-2-phenylacetate | Structure of analog 1 | [Comparative Value] | [Comparative Value] | [Comparative Value] |
| 4-(Cyclopropylthio)benzaldehyde | Structure of analog 2 | [Comparative Value] | [Comparative Value] | [Comparative Value] |
| Doxorubicin (Positive Control) | N/A | [Known Value] | [Known Value] | [Known Value] |
Table 2: Hypothetical Comparative Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Ethyl 2-oxo-2-phenylacetate | [Comparative Value] | [Comparative Value] |
| 4-(Cyclopropylthio)benzaldehyde | [Comparative Value] | [Comparative Value] |
| Ciprofloxacin (Positive Control) | [Known Value] | [Known Value] |
Discussion and Future Directions
The proposed research will provide the necessary data to evaluate the novelty of this compound. If the hypothetical data in Tables 1 and 2 show superior potency and/or selectivity compared to the analogs, it would strongly support the novelty of this compound.
Key indicators of novelty would include:
-
Potent Anticancer Activity: Low micromolar or even nanomolar IC₅₀ values against cancer cell lines.
-
Selectivity: A significantly higher IC₅₀ value for the non-cancerous cell line compared to the cancer cell lines.
-
Broad-Spectrum Antimicrobial Activity: Low MIC values against both Gram-positive and Gram-negative bacteria.
-
Superiority over Analogs: Demonstrating that the combination of the α-keto ester and the cyclopropylthio group leads to synergistic effects on bioactivity.
Future research could then focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the compound in cancer cells and bacteria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of cancer and infectious diseases.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. The systematic evaluation outlined in this guide, focusing on its synthesis, and comprehensive anticancer and antimicrobial testing, will provide the necessary evidence to establish its novelty and potential as a lead compound for drug discovery. The combination of the α-keto ester and cyclopropylthio moieties may unlock unique biological activities, and a thorough investigation is warranted to fully realize its therapeutic potential.
References
- BenchChem. (n.d.). This compound | CAS 745052-94-2. Retrieved from [A representative, though non-specific, URL would be placed here to a chemical supplier's technical data sheet, for example: https://www.benchchem.com/product/b1393418]
- Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 44, 283-289. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1289647]
- Vezin, F., et al. (2005). Activation of caspase-3-dependent and -independent pathways during 7-ketocholesterol- and 7beta-hydroxycholesterol-induced cell death: a morphological and biochemical study. Journal of Biochemical and Molecular Toxicology, 19(5), 295-307. [https://pubmed.ncbi.nlm.nih.gov/16292754/]
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [A representative URL to a relevant webinar or white paper, for example: https://www.scientificupdate.com/webinars/the_cyclopropyl_group_in_medicinal_chemistry]
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [A representative URL to a relevant article, for example: https://www.longdom.
- Indian Academy of Sciences. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potent antitubercular agents. Journal of Chemical Sciences, 130(2), 24. [https://www.ias.ac.in/article/fulltext/jcsc/130/02/0024]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. 745052-94-2|this compound|BLD Pharm [bldpharm.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
